molecular formula C5H10N2O2 B1390119 (2S,3S)-3-hydroxypyrrolidine-2-carboxamide CAS No. 412279-18-6

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide

Cat. No.: B1390119
CAS No.: 412279-18-6
M. Wt: 130.15 g/mol
InChI Key: HTJXCQYXFPTUOW-IMJSIDKUSA-N
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Description

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto compound using a chiral reducing agent. For example, the reduction of 2-chloro-β-ketoester using carbonyl reductase from Lactobacillus fermentum can yield the desired (2S,3S) product .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. These methods are environmentally friendly and can be scaled up for large-scale production. The use of genetically engineered bacteria to produce the necessary enzymes for the reduction process is a common approach .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-hydroxypyrrolidine-2-carboxamide: This enantiomer has different stereochemistry and may exhibit different biological activities.

    (2S,3R)-3-hydroxypyrrolidine-2-carboxamide: Another stereoisomer with distinct properties.

    (2R,3S)-3-hydroxypyrrolidine-2-carboxamide: This compound also differs in its stereochemistry.

Uniqueness

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantioselective synthesis and specific interactions with biological targets make it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJXCQYXFPTUOW-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666984
Record name (3S)-3-Hydroxy-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412279-18-6
Record name (2S,3S)-3-Hydroxy-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412279-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Hydroxy-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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